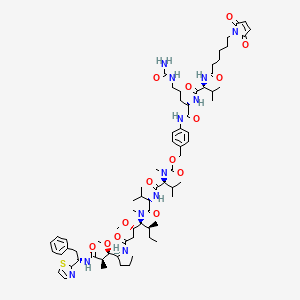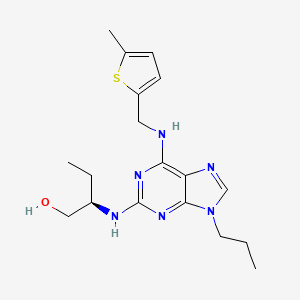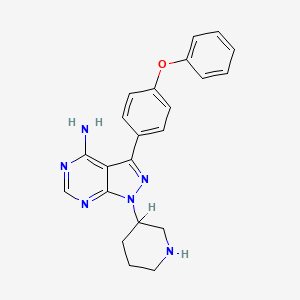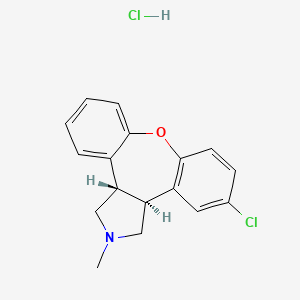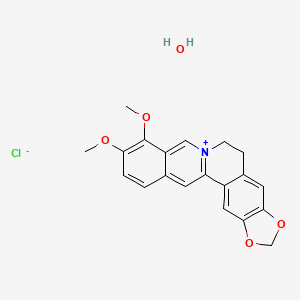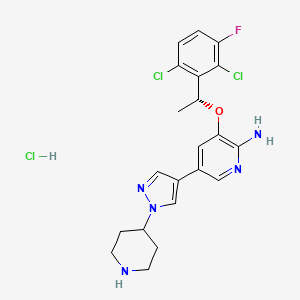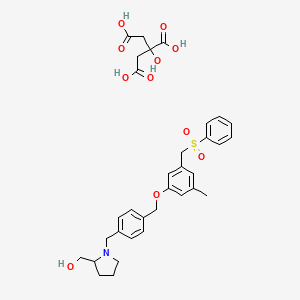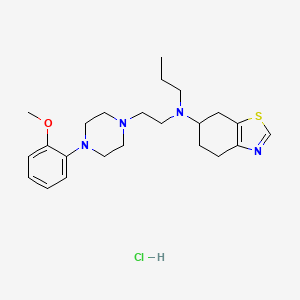
Chlorophylline
Vue d'ensemble
Description
This compound is characterized by its dark green to black appearance and is soluble in water . It is commonly used in various scientific and industrial applications due to its unique properties.
Applications De Recherche Scientifique
Copper;trisodium;3-[(2S,3S)-20-(carboxylatomethyl)-18-(dioxidomethylidene)-8-ethenyl-13-ethyl-3,7,12,17-tetramethyl-2,3-dihydroporphyrin-23-id-2-yl]propanoate has a wide range of scientific research applications:
Spectrophotometric Determination: It is used in the spectrophotometric determination of various compounds, such as venlafaxine hydrochloride.
Biofuel Cells: The compound is used in hybrid photoelectrochemical biofuel cells, where it acts as a sensitizer for TiO2 film conductive glass electrodes.
Visible Light-Sensitive Gels: It is incorporated into thermosensitive gels to create visible light-sensitive materials.
Mécanisme D'action
Target of Action
Chlorophyllin, a water-soluble semi-synthetic derivative of chlorophyll, is recognized to confer a wide range of health benefits . It targets multiple molecules and pathways involved in the metabolism of carcinogens, cell cycle progression, evasion of apoptosis, invasion, and angiogenesis . It also interacts with environmental mutagens such as polycyclic aromatic hydrocarbons .
Mode of Action
Chlorophyllin’s mode of action involves forming a strong noncovalent complex with certain carcinogens, thereby inhibiting their genotoxic effects . For instance, it binds to aflatoxin-B1, a potent inducer of hepatocellular carcinoma, inhibiting hepatic aflatoxin-DNA adduction and hepatocarcinogenesis .
Biochemical Pathways
Chlorophyllin affects several biochemical pathways. It exhibits ameliorative effects against food additive-induced genotoxicity by elevating the expression of DNA repair proteins p53 and PARP . This action helps to counteract mitochondrial dysfunction, which can be beneficial in managing diseases like diabetes and cancer .
Pharmacokinetics
Being water-soluble , it is likely to have good bioavailability. More research is needed to fully understand its pharmacokinetic properties.
Result of Action
The molecular and cellular effects of chlorophyllin’s action are diverse. It exhibits potent antigenotoxic, antioxidant, and anticancer effects . It has been validated to exhibit ameliorative effects against food additive-induced genotoxicity and mitochondrial dysfunction . These effects suggest that chlorophyllin may be used as a therapeutic tool for the management of diseases like diabetes and cancer .
Action Environment
Environmental factors can influence the action, efficacy, and stability of chlorophyllin. For instance, light, temperature, metal ions, water, oxygen, and altitude can affect chlorophyll metabolism in angiosperms . Understanding these effects is crucial for comprehending and preserving the homeostasis of chlorophyll metabolism .
Méthodes De Préparation
The preparation of copper;trisodium;3-[(2S,3S)-20-(carboxylatomethyl)-18-(dioxidomethylidene)-8-ethenyl-13-ethyl-3,7,12,17-tetramethyl-2,3-dihydroporphyrin-23-id-2-yl]propanoate involves the extraction of chlorophyll from plant sources, followed by its conversion to chlorophyllin. The process typically includes the following steps:
Extraction of Chlorophyll: Chlorophyll is extracted from plant materials using solvents such as acetone or ethanol.
Saponification: The extracted chlorophyll is subjected to saponification using an alkaline solution, which converts it to chlorophyllin.
Copper Complex Formation: The chlorophyllin is then reacted with copper salts, such as copper sulfate, to form the copper complex.
Analyse Des Réactions Chimiques
Copper;trisodium;3-[(2S,3S)-20-(carboxylatomethyl)-18-(dioxidomethylidene)-8-ethenyl-13-ethyl-3,7,12,17-tetramethyl-2,3-dihydroporphyrin-23-id-2-yl]propanoate undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.
Reduction: It can also be reduced under specific conditions, although this is less common.
Substitution: The compound can participate in substitution reactions, where certain groups in the molecule are replaced by other atoms or groups
Comparaison Avec Des Composés Similaires
Copper;trisodium;3-[(2S,3S)-20-(carboxylatomethyl)-18-(dioxidomethylidene)-8-ethenyl-13-ethyl-3,7,12,17-tetramethyl-2,3-dihydroporphyrin-23-id-2-yl]propanoate can be compared with other copper-based compounds, such as:
Propriétés
IUPAC Name |
copper;trisodium;3-[(2S,3S)-20-(carboxylatomethyl)-18-(dioxidomethylidene)-8-ethenyl-13-ethyl-3,7,12,17-tetramethyl-2,3-dihydroporphyrin-23-id-2-yl]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H36N4O6.Cu.3Na/c1-7-19-15(3)23-12-25-17(5)21(9-10-29(39)40)32(37-25)22(11-30(41)42)33-31(34(43)44)18(6)26(38-33)14-28-20(8-2)16(4)24(36-28)13-27(19)35-23;;;;/h7,12-14,17,21H,1,8-11H2,2-6H3,(H5,35,36,37,38,39,40,41,42,43,44);;;;/q;+2;3*+1/p-5/t17-,21-;;;;/m0..../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWDGVJUIHRPKFR-ZWPRWVNUSA-I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=CC3=NC(=CC4=NC(=C(C5=NC(=C(C5=C([O-])[O-])C)C=C1[N-]2)CC(=O)[O-])C(C4C)CCC(=O)[O-])C(=C3C=C)C)C.[Na+].[Na+].[Na+].[Cu+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C(C2=CC3=NC(=CC4=NC(=C(C5=NC(=C(C5=C([O-])[O-])C)C=C1[N-]2)CC(=O)[O-])[C@H]([C@@H]4C)CCC(=O)[O-])C(=C3C=C)C)C.[Na+].[Na+].[Na+].[Cu+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H31CuN4Na3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1045956 | |
| Record name | Chlorophyllide Cu complex sodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1045956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
724.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
11006-34-1 | |
| Record name | Chlorophyllide Cu complex sodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1045956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SODIUM COPPER CHLOROPHYLLIN A | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VAC44EX123 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



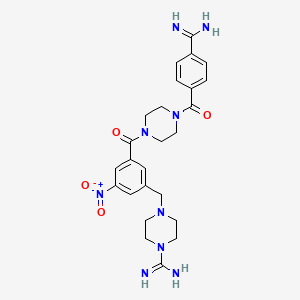

![2-[3-[(2-amino-6-methylpyridin-3-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol;chloride;hydrochloride](/img/structure/B1139218.png)
